Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)-
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Overview
Description
Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a 3,3-difluoro-1-butenyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- typically involves the reaction of benzenesulfonamide with a suitable difluoroalkene precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzenesulfonamide is reacted with 3,3-difluoro-1-butenyl bromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-(3,3-difluoro-1-butenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The difluoroalkene moiety may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzenesulfonamide
3,4-Difluorobenzenesulfonamide: Similar structure but with different substitution pattern on the benzene ring.
Properties
CAS No. |
90300-97-3 |
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Molecular Formula |
C10H11F2NO2S |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-(3,3-difluorobut-1-enyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-10(11,12)7-6-8-4-2-3-5-9(8)16(13,14)15/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
TWKQQBFLZUJQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1S(=O)(=O)N)(F)F |
Origin of Product |
United States |
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